molecular formula C8H7N3O3 B3355234 2-Methoxy-3-nitroimidazo[1,2-a]pyridine CAS No. 62194-83-6

2-Methoxy-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3355234
CAS No.: 62194-83-6
M. Wt: 193.16 g/mol
InChI Key: PYVUJWKRPPQHOX-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitroimidazo[1,2-a]pyridine is a high-purity chemical building block for pharmaceutical research and development. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . With the empirical formula C8H7N3O3 and a molar mass of 193.16 g/mol, it is characterized by a melting point of 201 °C and requires storage at +2 to +8 °C to maintain stability . The core research value of this compound lies in its functionalization, particularly the presence of the nitroimidazole moiety. This group is a key pharmacophore in the development of novel anti-infective agents . Research on analogous 3-nitroimidazo[1,2-b]pyridazine compounds has demonstrated exceptional, sub-nanomolar potency against protozoal parasites such as Giardia lamblia , highlighting the potential of this chemical series in antiparasitic drug discovery . Furthermore, imidazo[1,2-a]pyridine derivatives are extensively investigated in oncology for their ability to modulate key cancer-associated signaling pathways. Studies show that novel derivatives can inhibit cancer cell viability by suppressing the NF-κB and STAT3 pathways, which control the expression of inflammatory cytokines, COX-2, iNOS, and apoptosis regulators like Bcl-2 . This makes such compounds valuable starting points for developing new anti-inflammatory and anticancer agents . This product is provided for research purposes to support the synthesis and biological evaluation of new therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-8(11(12)13)10-5-3-2-4-6(10)9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUJWKRPPQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497861
Record name 2-Methoxy-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62194-83-6
Record name 2-Methoxy-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 Methoxy 3 Nitroimidazo 1,2 a Pyridine

Reactions Involving the Nitro Group

The strongly electron-withdrawing nature of the nitro group at the C-3 position significantly influences the reactivity of the imidazo[1,2-a]pyridine (B132010) core. It activates the ring system towards nucleophilic attack and is itself a key functional group for reductive transformations.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of a 3-nitro group is crucial for facilitating nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine ring. This activation is a common feature in aromatic systems where electron-withdrawing substituents stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

In related nitro-substituted imidazo[1,2-a]pyridine systems, the nitro group directs the substitution pattern. For instance, in studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine, the outcome of the nucleophilic substitution is dependent on the nature of the incoming nucleophile. researchgate.net Nitrogen nucleophiles, such as alkylamines, and oxygen nucleophiles, like alkoxides, preferentially displace the cyano group at the C-2 position. researchgate.net However, when sulfur nucleophiles, including alkylthiols, are used, they selectively displace the nitro group at the C-3 position. researchgate.net This demonstrates that while the nitro group activates the C-2 position, it can also act as a leaving group under specific conditions.

Table 1: Nucleophilic Aromatic Substitution on 3-Nitroimidazo[1,2-a]pyridine (B1296164) Analogs

Substrate Nucleophile Position of Substitution Displaced Group Product Type
2-Cyano-3-nitroimidazo[1,2-a]pyridine Alkylamines C-2 Cyano 2-Alkylamino-3-nitroimidazo[1,2-a]pyridine
2-Cyano-3-nitroimidazo[1,2-a]pyridine Alkoxides C-2 Cyano 2-Alkoxy-3-nitroimidazo[1,2-a]pyridine
2-Cyano-3-nitroimidazo[1,2-a]pyridine Alkylthiols C-3 Nitro 2-Cyano-3-alkylthioimidazo[1,2-a]pyridine

This table summarizes findings from studies on analogous compounds, illustrating the directing effects and leaving group potential of the nitro functionality. researchgate.net

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group to an amino group is one of the most fundamental transformations in organic chemistry, providing a gateway to a wide array of further functionalizations such as amide bond formation. wikipedia.orgnih.gov This conversion can be achieved through various methods, including catalytic hydrogenation and chemoselective chemical reductions.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines, employing a metal catalyst and hydrogen gas. wikipedia.org This method is highly efficient and often results in clean reaction profiles. For the imidazo[1,2-a]pyridine scaffold, heterogeneous catalysts have proven effective. For example, the reduction of 2-nitro-3-aryl-imidazo[1,2-a]pyridines to their corresponding 2-amino derivatives has been successfully achieved using alumina-supported gold nanoparticles (Au/Al₂O₃) as a catalyst. researchgate.net Other common catalysts for this transformation include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgasianpubs.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium also presents a modern approach for reducing nitrogen-containing aromatic compounds under ambient conditions. nih.gov

In complex molecules with multiple reducible functional groups, chemoselective reduction of the nitro group is essential. This avoids the use of high-pressure hydrogen gas and can be performed under milder conditions. researchgate.net Standard reagents for this purpose include metals in acidic media, such as iron in acetic or hydrochloric acid, and tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate. wikipedia.orgresearchgate.net These methods are well-established for reducing aromatic nitro compounds without affecting other sensitive groups. wikipedia.org Another mild and effective option is the use of sodium hydrosulfite. wikipedia.org For instance, the reduction of a nitro group on a benzisoxazole ring, a different heterocyclic system, was effectively carried out using anhydrous tin chloride in ethanol, highlighting a trusted method for sensitive substrates. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Method Reagent(s) Typical Product Notes
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney Ni Amine High efficiency, clean reaction. wikipedia.orgasianpubs.org
Catalytic Hydrogenation H₂, Au/Al₂O₃ Amine Effective for 2-nitro-3-aryl-imidazo[1,2-a]pyridines. researchgate.net
Chemoselective Reduction Fe / CH₃COOH or HCl Amine Classical and cost-effective method. wikipedia.org
Chemoselective Reduction SnCl₂ / EtOH Amine Mild conditions, good for sensitive substrates. wikipedia.orgresearchgate.net

Reactions Involving the Methoxy (B1213986) Group

Ether Cleavage and Demethylation Reactions

The methoxy group at the C-2 position is an ether linkage that can be cleaved to yield the corresponding 2-hydroxy-imidazo[1,2-a]pyridine derivative. This demethylation is a key transformation for accessing phenolic analogues, which can have different biological properties and serve as handles for further derivatization.

Ether cleavage is typically accomplished under strongly acidic conditions. wikipedia.orglibretexts.org The reaction involves protonation of the ether oxygen, making the attached methyl group susceptible to nucleophilic attack by a halide ion, following an SN2 mechanism. masterorganicchemistry.com Reagents commonly used for this purpose include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at elevated temperatures. libretexts.orgmasterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers, often under milder conditions than mineral acids.

While specific studies on the demethylation of 2-methoxy-3-nitroimidazo[1,2-a]pyridine are not widely reported, the demethylation of the closely related 2-amino-5-methoxypyridine (B21397) has been successfully achieved using 95% sulfuric acid, demonstrating the feasibility of this reaction on the pyridine (B92270) portion of the fused ring system. asianpubs.org This suggests that similar strong acid conditions could be applied to achieve demethylation of the target compound.

Nucleophilic Displacement at the Methoxy Position

The methoxy group at the C-2 position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic displacement. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the C-3 position. The nitro group helps to stabilize the negative charge that develops in the transition state of a nucleophilic aromatic substitution (SNAr) reaction, making the C-2 carbon more electrophilic and prone to attack by nucleophiles.

Studies on analogous systems, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, have demonstrated the importance of the nitro group in facilitating the displacement of the leaving group at C-2. researchgate.net This principle extends to the 2-methoxy derivative. Various nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the methoxy group, providing a versatile route to a range of 2-substituted-3-nitroimidazo[1,2-a]pyridine derivatives.

The general reaction can be summarized as follows:

Nucleophile (Nu-) + This compound2-Nu-3-nitroimidazo[1,2-a]pyridine + CH3O-

Research on the amination of methoxypyridines supports this reactivity, noting that such reactions often require the presence of an electron-withdrawing group on the pyridine ring to proceed efficiently. ntu.edu.sg For example, piperidine (B6355638) has been shown to displace methoxy groups on pyridine rings when activated by appropriate systems. ntu.edu.sg

Table 1: Examples of Nucleophilic Displacement Reactions on Activated Imidazo[1,2-a]pyridines

Starting Material AnalogueNucleophileProductKey FindingReference
2-Chloro-3-nitroimidazo[1,2-a]pyridineAmines, Anilines, UreasC2-aminated productsThe nitro group at C-3 facilitates the displacement of the chlorine atom at C-2. researchgate.net
2-Cyano-3-nitroimidazo[1,2-a]pyridineAlkylamines, Guanidine, AlkoxidesC2-substituted productsThe cyano group at C-2 is displaced by various nitrogen and oxygen nucleophiles. researchgate.net
3-MethoxypyridinePiperidine (with NaH-LiI)3-(Piperidin-1-yl)pyridineDemonstrates the principle of displacing a methoxy group with an amine on a pyridine ring. ntu.edu.sg

Reactivity of the Imidazo[1,2-a]pyridine Core

The fused heterocyclic core of this compound exhibits a rich and varied reactivity, allowing for functionalization at several positions through different chemical pathways.

Electrophilic Substitution Reactions on the Ring System

The imidazo[1,2-a]pyridine scaffold is generally electron-rich and undergoes electrophilic substitution reactions. organic-chemistry.org The most favorable position for electrophilic attack is the C-3 carbon of the imidazole (B134444) ring. stackexchange.comechemi.com However, in the case of this compound, this position is already substituted with a nitro group.

When the C-3 position is blocked, electrophilic substitution, such as bromination, has been shown to occur at the C-5 position of the pyridine ring. researchgate.net Therefore, reactions like halogenation or nitration on this compound would be expected to yield C-5 substituted products.

Table 2: Regioselectivity of Electrophilic Substitution on Imidazo[1,2-a]pyridines

SubstrateReactionPosition of SubstitutionReference
Imidazo[1,2-a]pyridineChlorination, Bromination, NitrationC-3 researchgate.net
2-Methyl-3-methylimidazo[1,2-a]pyridineBrominationC-5 researchgate.net
Imidazo[1,2-a]pyridinesHalogenation (NaClO2/NaBrO2)C-3 rsc.org
2-Methylimidazo[1,2-a]pyridineHalogenation (Br2, I2)C-3 researchgate.net

Nucleophilic Attack and Addition Reactions

The primary site for nucleophilic attack on the core of this compound is the nitro group itself. The reduction of aromatic nitro groups is a well-established transformation that proceeds through various intermediates. wikipedia.orgnih.gov This reaction can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or Pd/C), or metals in acidic media (e.g., Fe, SnCl2). wikipedia.orgresearchgate.net This conversion of the nitro group to an amino group (3-amino-2-methoxyimidazo[1,2-a]pyridine) opens up extensive possibilities for further functionalization, such as the formation of amides or ureas. researchgate.net

Additionally, the pyridine ring itself can be subject to nucleophilic attack, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen atom. echemi.com While the C-2 position is already substituted, conditions promoting nucleophilic aromatic substitution could potentially target other positions on the pyridine ring, although this is less common than reactions involving the substituents.

C-H Activation and Functionalization of the Core Structure

Direct C-H activation and functionalization represent a powerful strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This approach has become a significant area of research for the synthesis of diverse imidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are widely reported for the modification of the imidazo[1,2-a]pyridine ring. beilstein-journals.org These methods enable the introduction of various aryl or vinyl groups at specific positions. While the C-3 position is the most electronically favored site for functionalization, its blockage in this compound directs these reactions to other C-H bonds on the heterocyclic core, such as those at C-5. nih.gov Metal-catalyzed reactions often involve coordination of the metal to the N-1 atom of the imidazole ring, which can direct functionalization to adjacent positions. nih.gov

Table 3: C-H Functionalization Strategies for Imidazo[1,2-a]pyridines

Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedKey FeatureReference
Mizoroki-Heck ReactionPalladium (Pd)C-6Late-stage functionalization of complex molecules. beilstein-journals.org
Ortho C-H FunctionalizationMetal catalystsOrtho to N-1 directing groupN-1 atom facilitates coordination with the metal catalyst. nih.gov
ArylomethylationKOtBu / Boronic AcidsC-3A three-component, metal-free reaction. nih.gov
PerfluoroalkylationVisible light / EDA complexesC-3Photoinduced radical reaction with broad substrate scope. nih.gov
C-5 AlkylationVisible light / Eosin YC-5Addresses functionalization at less common positions. nih.gov

Cycloaddition Reactions Involving the Heterocyclic System

The imidazo[1,2-a]pyridine system, as a heteroaromatic compound, can potentially participate in cycloaddition reactions, although this is a less explored area of its reactivity compared to substitution and C-H activation. The electron distribution within the fused rings can allow the system to act as either a diene or a dienophile component in reactions like the Diels-Alder reaction, depending on the substituents and reaction partners. researchgate.net

For instance, related heterocyclic systems like 2-pyridones are known to act as dienes in Diels-Alder reactions. researchgate.net Furthermore, cycloadditions involving pyridinium (B92312) betaines can occur across the 2,4- or 2,6-positions of the pyridine ring. core.ac.uk While specific examples involving this compound are not prevalent in the literature, the inherent electronic nature of the imidazo[1,2-a]pyridine core suggests its potential for engaging in such transformations under appropriate conditions, offering a pathway to complex, three-dimensional fused-ring structures. rsc.orgchemrxiv.org

Mechanistic Investigations of Formation and Transformation Pathways

Detailed Mechanistic Hypotheses for Imidazo[1,2-a]pyridine (B132010) Formation

The synthesis of the imidazo[1,2-a]pyridine ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These syntheses often begin with a 2-aminopyridine (B139424) derivative, which undergoes cyclization with a variety of reaction partners. The underlying mechanisms, while often leading to the same core structure, can vary significantly depending on the reagents and catalysts employed.

The formation of the imidazo[1,2-a]pyridine scaffold proceeds through several key reactive intermediates, the nature of which depends on the specific synthetic route.

One of the most classic and widely utilized methods involves the reaction of a 2-aminopyridine with an α-haloketone. The mechanism is understood to initiate with the nucleophilic attack of the pyridine (B92270) ring nitrogen onto the electrophilic carbon of the α-haloketone. This initial step forms a crucial N-phenacylpyridinium salt intermediate. Following this, under basic conditions, an intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the ketone's carbonyl carbon, which after dehydration, yields the final aromatic imidazo[1,2-a]pyridine ring system. researchgate.netnih.gov

In multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide, the formation of an imine intermediate is a critical step. researchgate.netresearchgate.net The 2-aminopyridine reacts with the aldehyde to form an imine, which is then activated, often by an acid catalyst. This activated intermediate is then attacked by the isocyanide, leading to a cascade of reactions that culminates in the formation of the fused heterocyclic system. researchgate.net

Alternative syntheses utilizing nitroalkenes also proceed through distinct intermediates. A plausible mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroalkene. rsc.orgnih.gov This is followed by a subsequent intramolecular cyclization and elimination of a molecule, such as nitrous acid (HNO₂), to afford the aromatic product. nih.gov In some cases, catalyst-free condensation of 2-aminopyridine with compounds like β-nitrostyrenes involves the formation of a Michael adduct, which then undergoes intramolecular cyclization. nih.gov

Modern catalytic methods have introduced new intermediates. For instance, gold-catalyzed reactions of 2-aminopyridine N-oxides with alkynes are proposed to proceed through a vinylgold intermediate , which then rearranges to a gold-carbenoid species before cyclization. mdpi.com

Key Reaction Intermediates in Imidazo[1,2-a]pyridine Synthesis

Starting Materials Key Intermediate(s) Reaction Type
2-Aminopyridine + α-Haloketone N-Phenacylpyridinium salt Classical Cyclocondensation
2-Aminopyridine + Aldehyde + Isocyanide Imine, Nitrilium ion Groebke–Blackburn–Bienaymé
2-Aminopyridine + Nitroalkene Michael adduct Michael Addition-Cyclization

Acid and base catalysis play a pivotal role in many synthetic routes to imidazo[1,2-a]pyridines, influencing reaction rates and, in some cases, the viability of the reaction itself.

Acid Catalysis: In reactions like the Groebke–Blackburn–Bienaymé (GBBR), an acid catalyst is often essential. researchgate.net Acids such as scandium(III) triflate (Sc(OTf)₃), ammonium (B1175870) chloride (NH₄Cl), or even simple acetic acid are used. researchgate.netmdpi.comnih.gov Their primary role is to activate the aldehyde component towards nucleophilic attack by the 2-aminopyridine, thereby facilitating the formation of the initial imine intermediate. researchgate.netmdpi.com In gold-catalyzed syntheses, the addition of acids like methanesulfonic acid (MsOH) has been shown to significantly improve the conversion rate. mdpi.com

Base Catalysis: Bases are crucial in the classical synthesis from α-haloketones, where they facilitate the final cyclization and dehydration steps by deprotonating the exocyclic amino group of the pyridinium (B92312) salt intermediate. nih.gov In other contexts, strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) have been found necessary for driving reactions to completion, particularly in functionalization reactions at the C3 position. researchgate.net Milder bases like potassium carbonate (K₂CO₃) are also employed, for instance, to promote deprotection and aromatization sequences in the final steps of certain synthetic pathways. organic-chemistry.org

Interestingly, some modern synthetic approaches have been developed that proceed efficiently without the need for any external catalyst, relying instead on thermal or microwave activation. clockss.org

Oxidative coupling reactions represent a powerful and increasingly popular strategy for constructing the imidazo[1,2-a]pyridine scaffold, often under milder conditions than classical methods. These reactions inherently involve electron transfer processes.

Copper-Catalyzed Aerobic Oxidation: A prominent example is the copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones or alkynes. clockss.org In these reactions, Cu(I) is believed to participate in a catalytic cycle where it is oxidized to a higher oxidation state, facilitating the key C-N bond formations. Molecular oxygen from the air often serves as the terminal oxidant, regenerating the active Cu(I) catalyst. Preliminary mechanistic studies suggest that some of these reactions may proceed through a catalytic Ortoleva–King type reaction. clockss.org

Iodine-Mediated Oxidation: Molecular iodine (I₂) can also serve as a catalyst or mediator for oxidative cyclizations. For instance, in the reaction between 2-aminopyridines and nitroalkenes, iodine is proposed to catalyze the process, with aqueous hydrogen peroxide acting as the terminal oxidant. nih.gov The mechanism likely involves the formation of a radical intermediate. rsc.org

Electrochemical Synthesis: Electrochemical methods provide a direct way to drive oxidative coupling through electron transfer at an electrode surface. This approach has been used for the C-H cyanation of pre-formed imidazo[1,2-a]pyridines, showcasing a direct oxidative functionalization. clockss.org

Radical Nucleophilic Substitution (S(RN)1): The S(RN)1 mechanism is a chain reaction involving radical and radical-anion intermediates. This pathway has been observed in the reaction of substituted 3-nitroimidazo[1,2-a]pyridines with various nucleophiles, demonstrating an important electron transfer process for functional group transformation on the scaffold. researchgate.net

Mechanistic Studies of Functional Group Interconversions on the Scaffold

Once the 2-methoxy-3-nitroimidazo[1,2-a]pyridine scaffold is formed, the nitro and methoxy (B1213986) groups are key handles for further chemical modification. Their reactivity is largely dictated by the electron-deficient nature of the heterocyclic system.

The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. It can be transformed through several mechanistic pathways.

Nucleophilic Aromatic Substitution (SNA): The electron-deficient nature of the ring, enhanced by the nitro group, makes the scaffold susceptible to nucleophilic attack. In some cases, the nitro group itself can act as a leaving group (nucleofuge). This has been observed in reactions with sulfur nucleophiles, such as alkylthiols, where the 3-nitro group is displaced to form 3-thioalkyl-imidazo[1,2-a]pyridines. asianpubs.org In a related compound, 2-cyano-3-nitroimidazo[1,2-a]pyridine, a clear dichotomy in reactivity is seen: nitrogen and oxygen nucleophiles displace the 2-cyano group, whereas sulfur nucleophiles displace the 3-nitro group. asianpubs.org This highlights the subtle electronic factors that govern which group is substituted.

Reduction to Amino Group: A common and synthetically valuable transformation is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the C3 position, turning an electron-withdrawing site into a powerful electron-donating one. The resulting 3-amino group can then be used in a wide array of subsequent reactions, such as amide bond formation. This reduction can be achieved using various reagents, including catalytic hydrogenation. asianpubs.org

Radical Nucleophilic Substitution (S(RN)1): As mentioned previously, the nitro group is critical for initiating S(RN)1 reactions. The process typically starts with a single-electron transfer to the nitroaromatic substrate to form a radical anion. This intermediate then expels a leaving group (if present elsewhere on the molecule) to form a radical, which is then trapped by a nucleophile. This pathway has been demonstrated for the reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with various nucleophiles. researchgate.net

Denitration: Under certain conditions, typically involving a catalyst like iron, a denitration reaction can occur, replacing the nitro group with a hydrogen atom or another substituent. rsc.org

O-Demethylation: The conversion of an aryl methoxy ether to a hydroxyl group (O-demethylation) is a standard transformation in organic synthesis. This would convert this compound into 2-hydroxy-3-nitroimidazo[1,2-a]pyridine (which exists in tautomeric equilibrium with the 2-pyridone form). This reaction typically requires harsh conditions due to the strength of the O-CH₃ bond. Common reagents for this purpose are strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids like 47% hydrobromic acid (HBr) at high temperatures. The mechanism with BBr₃ involves the formation of a complex between the ether oxygen and the Lewis acidic boron, which facilitates the nucleophilic attack of a bromide ion on the methyl group. Milder methods using alkyl thiols under basic conditions have also been developed. An electrochemical approach for the demethylation of 2-methoxyphenol has also been reported, proceeding via a phenoxy radical intermediate. researchgate.net

Nucleophilic Aromatic Substitution (SNA): The C2 position of the imidazo[1,2-a]pyridine ring is activated towards nucleophilic attack. While a methoxy group is generally a poorer leaving group than a halogen, its substitution is possible, particularly on a highly electron-deficient ring. In general methoxypyridines, nucleophilic amination has been achieved using sodium hydride with a lithium iodide additive. mdpi.com It is plausible that strong nucleophiles could displace the 2-methoxy group in this compound, especially given the activating effect of the adjacent nitro group. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the heterocyclic system and the nitro group, before the expulsion of the methoxide (B1231860) ion.

Kinetic and Thermodynamic Aspects of Reaction Systems

The formation of this compound typically involves the nitration of a 2-methoxyimidazo[1,2-a]pyridine precursor. The transformation pathways involve reactions of the nitro group. Understanding the kinetic and thermodynamic aspects of these processes is key to controlling reaction outcomes.

The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position, making it susceptible to electrophilic substitution. The general mechanism for the nitration is a two-step process:

Formation of the nitronium ion from nitric acid and a strong acid catalyst (e.g., sulfuric acid).

Attack of the C3 position of the 2-methoxyimidazo[1,2-a]pyridine on the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). This step is typically the rate-determining step.

Deprotonation of the intermediate to restore aromaticity and yield the final product.

The stability of the carbocation intermediate plays a crucial role. Attack at C3 is favored because the positive charge can be delocalized over the imidazole (B134444) and pyridine rings without disrupting the aromatic sextet of the pyridine ring to the same extent as attack at other positions. echemi.com The methoxy group at the C2 position, being an electron-donating group, further activates the ring towards electrophilic attack, though its precise influence on the rate would require specific kinetic studies.

In the transformation of the nitro group, for instance, in nucleophilic aromatic substitution (SNAr) reactions where the nitro group is displaced, the rate-limiting step is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing nature of the nitro group is crucial for stabilizing this intermediate.

While specific experimental data for the rate-limiting step in the formation of this compound is scarce, a hypothetical kinetic data table can illustrate the expected relationships.

Hypothetical Kinetic Data for the Nitration of Substituted Imidazo[1,2-a]pyridines

Substituent at C2 Relative Rate Constant (k_rel) Postulated Rate-Limiting Step
-H 1 Formation of sigma complex
-CH₃ 15 Formation of sigma complex
-OCH₃ 50 Formation of sigma complex
-Cl 0.2 Formation of sigma complex

This table is illustrative and the values are not based on experimental data for this specific reaction but on general principles of electrophilic aromatic substitution.

Energy Profiles of Reaction Pathways

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a reaction. It plots the potential energy of the system against the reaction coordinate, showing the energies of reactants, transition states, intermediates, and products.

For the nitration of 2-methoxyimidazo[1,2-a]pyridine, the energy profile would show two main transition states corresponding to the two steps of the electrophilic substitution. The first transition state, leading to the formation of the sigma complex, would be the higher energy barrier, consistent with this step being rate-limiting. The sigma complex itself would reside in a potential energy well. The second, lower energy transition state would lead from the sigma complex to the final product.

Computational studies using Density Functional Theory (DFT) on related imidazo[1,2-a]pyridine systems have been used to investigate their reactivity. scirp.orgresearchgate.net These studies can provide valuable information on the relative energies of intermediates and transition states. For instance, a DFT study on imidazo[1,2-a]pyridinyl-chalcone derivatives helped in identifying the most probable sites for electrophilic and nucleophilic attack by analyzing the Fukui indices. researchgate.net While not providing a full energy profile, such studies support the general understanding of reactivity in this class of compounds.

A hypothetical energy profile for the nitration of 2-methoxyimidazo[1,2-a]pyridine would illustrate these concepts.

Hypothetical Thermodynamic Parameters for the Nitration of 2-Methoxyimidazo[1,2-a]pyridine

Species Enthalpy (ΔH, kJ/mol) Gibbs Free Energy (ΔG, kJ/mol)
Reactants 0 0
Transition State 1 (TS1) +85 +110
Sigma Complex (Intermediate) +30 +40
Transition State 2 (TS2) +45 +60
Products -20 -35

This table is illustrative. The values are hypothetical and intended to represent a plausible exothermic and spontaneous reaction, consistent with typical electrophilic nitrations.

The transformation of the 3-nitro group can also be depicted with an energy profile. For example, the reduction of the nitro group to an amino group is a common transformation. This multi-step process would have a complex energy profile with several intermediates and transition states. Similarly, nucleophilic substitution of the nitro group would proceed through a high-energy Meisenheimer complex, the stability of which is critical to the reaction's feasibility. Studies on SRN1 reactions of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives indicate that the stability of radical anion intermediates is a key factor in their transformation pathways. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Methoxy 3 Nitroimidazo 1,2 a Pyridine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These computational techniques can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govsemanticscholar.org It is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations, often employing hybrid functionals like B3LYP, can provide accurate descriptions of molecular geometries and electronic properties. nih.govresearchgate.net For 2-Methoxy-3-nitroimidazo[1,2-a]pyridine, DFT would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. This optimized structure is the foundation for all further computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.govemerginginvestigators.org A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.comemerginginvestigators.org

For this compound, the distribution of the HOMO and LUMO would reveal key insights into its reactive sites. The HOMO is expected to be localized on the electron-rich parts of the molecule, likely the imidazo[1,2-a]pyridine (B132010) ring system and the methoxy (B1213986) group, which can act as electron donors. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group, which is a strong electron-withdrawing group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap (ΔE)3.7

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require a specific computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.orgnih.govresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making this area a prime target for electrophiles. The methoxy group's oxygen might also exhibit a negative potential. Conversely, positive potential regions are expected around the hydrogen atoms and potentially near the carbon atom attached to the nitro group, indicating sites for nucleophilic attack.

Reactivity Predictions and Selectivity Analysis

Based on the insights gained from quantum chemical calculations, predictions can be made about the reactivity and selectivity of this compound in chemical reactions.

Computational Assessment of Electrophilic and Nucleophilic Sites

The analysis of frontier orbitals and the MEP map provides a clear computational assessment of the electrophilic and nucleophilic sites within the molecule.

Nucleophilic Sites: The regions with the highest HOMO density and the most negative electrostatic potential are the primary nucleophilic centers. For this compound, these are expected to be the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the methoxy group.

Electrophilic Sites: The regions with the highest LUMO density and the most positive electrostatic potential are the electrophilic centers. The carbon atom of the nitro group and the carbon atoms of the pyridine ring are potential electrophilic sites.

Prediction of Regioselectivity in New Reactions

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, can be predicted using computational models. By analyzing the calculated properties such as atomic charges, Fukui functions (which describe the electron density change when the number of electrons is altered), and the energies of possible reaction intermediates, the most likely site for a chemical reaction can be determined. For instance, in an electrophilic aromatic substitution reaction, the electrophile would be predicted to attack the position on the imidazo[1,2-a]pyridine ring that is most activated by the electron-donating methoxy group and least deactivated by the electron-withdrawing nitro group.

Conformational Analysis and Intramolecular Interactions

Energetics of Rotational Barriers of Substituents

Specific experimental or calculated data on the energetics of the rotational barriers for the methoxy and nitro substituents in this compound have not been reported in published research. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface as a function of the dihedral angles of the C-O bond of the methoxy group and the C-N bond of the nitro group. This analysis would reveal the most stable conformations and the energy required to rotate these groups, providing insight into the molecule's flexibility and the electronic interactions between the substituents and the heterocyclic ring system.

In general, for a methoxy group attached to an aromatic ring, the rotational barrier is influenced by steric hindrance from adjacent groups and electronic effects, such as resonance. The nitro group's rotation is also governed by a balance of steric and electronic factors, with a tendency to align its plane with the aromatic ring to maximize resonance stabilization, unless sterically prevented. However, without specific computational studies for this particular compound, any discussion of the precise rotational energy barriers would be speculative.

Impact of Substituents on Overall Molecular Geometry

A crystallographic study of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, revealed that the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov In this molecule, the nitro group was found to be twisted out of the plane of the heterocyclic ring. nih.gov While this provides some insight into the behavior of a nitro group on this scaffold, the electronic and steric environment of this compound is different, and thus, the precise geometric parameters are expected to vary.

A comprehensive computational study, likely employing methods such as Density Functional Theory (DFT), would be necessary to accurately predict the optimized geometry of this compound and to quantify the specific changes induced by the methoxy and nitro substituents. Such an analysis would provide detailed data on bond lengths and angles, offering a deeper understanding of the electronic and steric interplay within the molecule.

Advanced Structural Elucidation Techniques for Chemical Research

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Methoxy-3-nitroimidazo[1,2-a]pyridine, a detailed three-dimensional model of the molecule can be constructed. This would provide unambiguous proof of its covalent structure and reveal crucial details about its solid-state conformation and the non-covalent interactions that govern its crystal packing.

Conformational Preferences in Crystalline State

The imidazo[1,2-a]pyridine (B132010) core is a fused bicyclic system that is largely planar. However, the substituents at the 2- and 3-positions, a methoxy (B1213986) (-OCH3) and a nitro (-NO2) group respectively, introduce conformational flexibility. X-ray analysis would precisely determine the torsion angles between these groups and the heterocyclic ring.

It is anticipated that the methoxy group may exhibit a slight preference for a conformation where the methyl group is either in the plane of the imidazo[1,2-a]pyridine ring or slightly out of plane to minimize steric hindrance. acs.orgcolostate.edu The orientation of the nitro group is of particular interest. Due to potential steric interactions with the adjacent methoxy group and the H-4 proton of the pyridine (B92270) ring, the nitro group is likely to be twisted out of the plane of the heterocyclic system. mdpi.com Computational studies on related 3-π-electron-withdrawing group substituted imidazo[1,2-a]pyridines suggest that the orientation of the substituent can be influenced by intramolecular interactions. nih.gov

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~8-12
b (Å)~10-15
c (Å)~7-10
β (°)~95-105
Volume (Å3)~1100-1400
Z4

Analysis of Hydrogen Bonding Networks and Crystal Packing

It is plausible that C-H···O interactions involving the aromatic protons of the imidazo[1,2-a]pyridine ring and the oxygen atoms of the nitro group of a neighboring molecule could be a dominant feature in the crystal lattice. mdpi.com Furthermore, π-π stacking interactions between the planar imidazo[1,2-a]pyridine rings of adjacent molecules are also expected to contribute significantly to the crystal packing, a common feature in aromatic and heteroaromatic compounds. sciencenet.cn The interplay of these weak interactions would dictate the supramolecular architecture of the compound in the solid state.

Spectroscopic Techniques for Mechanistic Elucidation and Complex Mixture Analysis

Beyond the static picture provided by X-ray crystallography, spectroscopic techniques offer dynamic insights into molecular structure in solution and can be powerful tools for monitoring reactions and identifying transient species.

Advanced NMR Techniques for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in solution. While standard 1D ¹H and ¹³C NMR would confirm the basic structure of this compound, advanced 2D NMR techniques would provide a wealth of additional information.

COSY (Correlation Spectroscopy): Would reveal the coupling network between protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): Would unambiguously assign each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons, crucial for confirming the connectivity of the substituents to the imidazo[1,2-a]pyridine core. For instance, a correlation between the methoxy protons and the C-2 carbon would verify the position of the methoxy group.

Furthermore, NMR is a powerful technique for real-time reaction monitoring. nih.govmagritek.com By acquiring NMR spectra at regular intervals during the synthesis of this compound, one could track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions and can lead to the identification of reaction intermediates, which may be present in low concentrations and have short lifetimes. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-OCH₃~4.1-4.3~55-60
C2-~150-155
C3-~125-130
H5~8.0-8.2~120-125
H6~7.0-7.2~115-120
H7~7.4-7.6~128-132
H8~7.8-8.0~110-115

Mass Spectrometry for Pathway Intermediates and Product Confirmation (Beyond basic ID)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that would allow for the gentle ionization of this compound, enabling the accurate determination of its molecular weight and confirmation of its elemental composition through high-resolution mass spectrometry (HRMS).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the nitro group (NO₂) or the methoxy group (CH₃O·). nih.govelsevierpure.comnih.gov The fragmentation of the imidazo[1,2-a]pyridine core itself would also yield diagnostic ions. nih.gov

Crucially, ESI-MS is exceptionally well-suited for the detection of charged reaction intermediates directly from a reaction mixture. nih.govacs.org During the synthesis of this compound, this technique could be used to "fish out" and identify transient cationic or anionic species, providing direct evidence for the proposed reaction mechanism. researchgate.net This goes far beyond simple product identification and offers a window into the step-by-step process of bond formation and rearrangement.

Table 3: Predicted ESI-MS Fragmentation of [this compound + H]⁺

m/zPredicted Fragment LossFragment Structure
194.05-[M+H]⁺
177.05-OH[M+H-OH]⁺
164.04-NO[M+H-NO]⁺
148.05-NO₂[M+H-NO₂]⁺
163.06-OCH₃[M+H-OCH₃]⁺

Future Research Directions in the Chemistry of 2 Methoxy 3 Nitroimidazo 1,2 a Pyridine

Development of Novel, Sustainable Synthetic Methodologies

The synthesis of functionalized imidazo[1,2-a]pyridines has been a topic of extensive research. researchgate.netresearchgate.net However, many established methods rely on harsh conditions, expensive metal catalysts, or generate significant waste. nih.gov The future of synthesizing 2-Methoxy-3-nitroimidazo[1,2-a]pyridine and its derivatives lies in the adoption of green and sustainable chemistry principles.

Key areas for future investigation include:

Photoredox and Electrochemical Catalysis: Visible-light-mediated photochemical synthesis and electrochemical methods are emerging as powerful, eco-friendly tools for C-H functionalization and ring formation. nih.govresearchgate.netorganic-chemistry.org Recent work has demonstrated the successful synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines using mild and energy-efficient electrochemical strategies. organic-chemistry.org Future efforts could adapt these metal-free approaches for the synthesis of the target compound, potentially starting from 2-aminopyridines and suitable nitro-containing precursors.

Microwave and Ultrasound-Assisted Synthesis: Energy-transfer technologies like microwave irradiation and ultrasonication can dramatically accelerate reaction rates, improve yields, and reduce by-product formation. bio-conferences.orgresearchgate.net The development of microwave-assisted protocols for the key cyclization and nitration steps could offer a rapid and efficient route to this compound. bio-conferences.org

Benign Solvent Systems: Shifting from traditional volatile organic solvents to aqueous media or biodegradable solvents is crucial for sustainability. nih.gov Research into molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridines in water showcases a promising direction. nih.govacs.org

Synthetic ApproachPotential Advantages for this compound SynthesisRelevant Research
Photoredox Catalysis Metal-free, mild conditions, high regioselectivity, use of visible light as a renewable energy source.C-H functionalization of imidazo[1,2-a]pyridines. nih.govmdpi.com
Electrosynthesis Avoids chemical oxidants, high energy efficiency, mild conditions.Synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org
Microwave-Assisted Rapid heating, reduced reaction times, higher yields, enhanced purity.One-pot synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.orgresearchgate.net
Aqueous Synthesis Environmentally benign, low cost, improved safety.Molecular iodine-catalyzed synthesis in water. nih.govacs.org

Exploration of Undiscovered Reactivity Patterns for the Nitro and Methoxy (B1213986) Groups

The functional groups at the C-2 and C-3 positions are primary handles for diversification, yet their full reactive potential remains untapped. The interplay between the electron-donating methoxy group and the strongly deactivating nitro group suggests complex and potentially novel reactivity.

Future research should focus on:

Nitro Group Transformations: Beyond its role as a directing group, the nitro moiety is a versatile functional group. While its reduction to an amine is a common transformation, its use in other reactions is less explored. Studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that the 3-nitro group can be displaced by sulfur nucleophiles. researchgate.net Future work could explore its participation in cycloaddition reactions or as a leaving group in transition-metal-catalyzed cross-coupling reactions. The reduction of the nitro group to an amine can also provide a key intermediate for the synthesis of various amides and ureas. researchgate.net

Methoxy Group Reactivity: The methoxy group is generally stable, but its activation for nucleophilic substitution would provide a valuable synthetic route to 2-hydroxy-imidazo[1,2-a]pyridine analogues. These can serve as precursors for a wide range of derivatives. Research into selective O-demethylation conditions that are compatible with the sensitive nitro group is warranted. Furthermore, the methoxy group's oxygen atom can engage in hydrogen bonding, potentially influencing molecular conformation and interactions. nih.gov

Directed C-H Functionalization: The existing substituents could be leveraged to direct further functionalization at other positions of the heterocyclic core (C-5, C-6, C-7, C-8), an area that remains largely unexplored for this specific substitution pattern. rsc.orgnih.gov

Application of Advanced Automation and High-Throughput Synthesis

To accelerate the discovery of new derivatives and reaction conditions, modern automation technologies are indispensable.

Continuous Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for hazardous reactions like nitration. europa.euewadirect.com Nitration is a fast and highly exothermic process, and flow reactors provide superior heat transfer, preventing the formation of dangerous hotspots. europa.eubeilstein-journals.org A multi-step continuous flow synthesis could be developed for this compound, integrating the key reaction and purification steps into a single, automated process. nih.govresearchgate.net This would not only enhance safety and efficiency but also allow for rapid production of the target molecule.

High-Throughput Experimentation (HTE): Automated platforms can perform a large number of experiments in parallel to rapidly screen and optimize reaction conditions (catalysts, solvents, temperature). researchgate.net Applying HTE to explore the reactivity of the nitro and methoxy groups would significantly accelerate the discovery of novel transformations and the generation of compound libraries for biological screening.

Deeper Mechanistic Understanding through In Situ Spectroscopic Techniques

While many reaction mechanisms are proposed based on final products and isolated intermediates, a deeper, real-time understanding is crucial for reaction optimization and discovery. nih.govresearchgate.net The application of in situ spectroscopic techniques can provide invaluable insights into the transient species and reaction pathways involved in the synthesis and functionalization of this compound.

Future research should employ:

In Situ NMR and FT-IR Spectroscopy: To monitor reaction progress in real-time, identifying key intermediates and transition states. This would help to validate or refine proposed mechanisms, such as the cascade reaction pathways for imidazo[1,2-a]pyridine formation. nih.govacs.org

Raman Spectroscopy: To study catalyst behavior and the formation of reactive intermediates in both homogeneous and heterogeneous reaction systems under actual operating conditions.

Integration of Machine Learning and AI in Synthetic Route Design and Reactivity Prediction

Artificial intelligence (AI) is revolutionizing chemical synthesis by enabling faster and more innovative route design. nih.gov

Computer-Aided Synthesis Planning (CASP): AI tools can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways for this compound. nih.gov These programs can optimize routes based on factors like step count, atom economy, and the cost of starting materials. The success of these AI models is highly dependent on the quality and diversity of the training data used. cas.org

Reactivity Prediction: Machine learning models can be trained to predict the outcome of unknown reactions. This could be applied to forecast the reactivity of the nitro and methoxy groups under various conditions, guiding experimental efforts toward more promising avenues and reducing the number of unsuccessful experiments.

Automated Synthesis Platforms: The ultimate goal is the integration of AI-driven route design with robotic synthesis platforms. nih.gov Such an autonomous system could design, execute, and optimize the synthesis of novel this compound derivatives with minimal human intervention, dramatically accelerating the drug discovery and materials development pipeline.

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Reactant of Route 1
2-Methoxy-3-nitroimidazo[1,2-a]pyridine
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2-Methoxy-3-nitroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.